Propoxyphenyl sildenafil analogs represent a class of synthetic compounds structurally similar to Sildenafil citrate, a medication originally developed for pulmonary arterial hypertension and later widely known for treating erectile dysfunction. These analogs, often detected as adulterants in dietary supplements or "natural" products, raise significant safety concerns due to their unapproved status and potential for unforeseen health consequences. [, ]
Propoxyphenyl sildenafil was first isolated from energy drinks and dietary supplements, indicating its illicit use in products aimed at sexual enhancement. The compound belongs to the class of phosphodiesterase type 5 inhibitors, which function by relaxing blood vessels and increasing blood flow to specific areas of the body. Its classification as a pharmaceutical compound highlights its potential therapeutic effects, albeit in an unregulated context.
The synthesis of propoxyphenyl sildenafil typically involves modifications to the sildenafil structure. The primary method reported for its synthesis includes:
These methods ensure that the final product is isolated with high purity and characterized accurately to confirm its structure.
The molecular formula of propoxyphenyl sildenafil is . Its structure can be described as follows:
The structural representation can be summarized in the following format:
Propoxyphenyl sildenafil undergoes various chemical reactions typical of phosphodiesterase type 5 inhibitors:
These reactions are critical for understanding both the stability and efficacy of the compound in biological systems.
The mechanism of action of propoxyphenyl sildenafil is similar to that of sildenafil:
Data from studies indicate that propoxyphenyl sildenafil exhibits comparable efficacy to traditional phosphodiesterase type 5 inhibitors but may vary in potency due to structural modifications.
The physical properties of propoxyphenyl sildenafil include:
Chemical properties include stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
Research continues into both the therapeutic potential and risks associated with this compound, highlighting the need for careful monitoring in consumer products.
The development of phosphodiesterase type 5 (PDE-5) inhibitors began with the serendipitous discovery of sildenafil citrate (Viagra®), initially investigated for angina and hypertension. Its selective inhibition of the cGMP-hydrolyzing PDE-5 enzyme revolutionized erectile dysfunction (ED) treatment after its 1998 FDA approval [1] [4]. The core pyrazolopyrimidinone scaffold of sildenafil became the template for successive generations of PDE-5 inhibitors:
Structural refinements focused on:
Table 1: Structural Evolution of Key PDE-5 Inhibitors
Compound | Core Structure | Key Modifications | Patent Period |
---|---|---|---|
Sildenafil | Pyrazolopyrimidinone | Methylpiperazine sulfonamide | 1996–2012 |
Vardenafil | Imidazotriazinone | Ethylpiperazine sulfonamide | 2003–2020 |
Tadalafil | β-Carboline | Dioxolane benzodiazepine | 2003–2015 |
Propoxyphenyl sildenafil* | Pyrazolopyrimidinone | Propoxybenzene + acetyl group | N/A (illicit) |
*Propoxyphenyl sildenafil is an unapproved structural analogue.
Propoxyphenyl sildenafil (C₂₈H₃₄N₆O₄S; MW 550.68 g/mol) represents a deliberate structural evasion tactic in illicit supplements. Key modifications differentiate it from sildenafil:
These alterations preserve PDE-5 affinity while altering chromatographic and mass spectrometric signatures to evade standard regulatory screening [6] [8]. Synthesis typically involves:
Table 2: Chemical Comparison: Sildenafil vs. Propoxyphenyl Sildenafil
Property | Sildenafil | Propoxyphenyl Sildenafil |
---|---|---|
Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₈H₃₄N₆O₄S |
Key Substituent | Ethoxybenzene | Propoxybenzene |
Linker Group | Sulfonamide | Acetyl |
Detection (Rf Value in HPTLC) | 0.55 | 0.62–0.68 |
Primary Adulteration Matrix | Tablet cores | Softgel shells/liquid matrices |
Propoxyphenyl sildenafil exemplifies "designer PDE-5 inhibitors" deliberately formulated to circumvent drug regulations. Its detection spans multiple matrices:
Global regulatory findings reveal concerning patterns:
Analytical identification employs orthogonal techniques:
Table 3: Global Detection Frequency of Propoxyphenyl Sildenafil (Selected Studies)
Region | Sample Size | Adulteration Rate | Common Product Forms |
---|---|---|---|
UAE (2022) | 158 supplements | 1.9% (vardenafil-type) + 4.4% multi-adulterants | Honey, capsules, tablets |
Romania (2023) | 30 suspect supplements | 73.3% contained PDE-5 inhibitors | Capsules, tablets, liquids |
USA (2014) | 1 product (FDA alert) | 100% adulteration | Softgels |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9